molecular formula C15H13N3O3S B2801455 N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide CAS No. 428491-08-1

N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B2801455
CAS No.: 428491-08-1
M. Wt: 315.35
InChI Key: ONRIERHYABOYFI-UHFFFAOYSA-N
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Description

N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide (CAS 428491-08-1) is a synthetic small molecule belonging to the class of N-phenylcarbamothioylbenzamides, with a molecular formula of C15H13N3O3S and a molecular weight of 315.35 g/mol . This thiourea derivative is of significant interest in medicinal chemistry and pharmacological research, particularly for investigating anti-inflammatory therapeutics. Compounds within this chemical class have demonstrated potent anti-inflammatory properties in preclinical models, such as the acute carrageenan-induced paw edema assay, with some derivatives showing significantly higher activity than the reference drug indomethacin . The mechanism of action is associated with the potent inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain . A critical advantage observed in related analogs is a markedly lower incidence of gastric ulcers compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), making this chemotype a valuable scaffold for developing safer anti-inflammatory agents with improved gastrointestinal tolerability . Researchers can utilize this compound to explore cyclooxygenase (COX) pathway modulation and structure-activity relationships within the thiourea derivative family. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-9-12(18(20)21)7-8-13(10)16-15(22)17-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRIERHYABOYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-methyl-4-nitroaniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification steps are scaled up accordingly to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include amino-substituted derivatives, reduced thiourea derivatives, and various substituted benzamides.

Scientific Research Applications

N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide has diverse applications in scientific research due to its unique chemical properties:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-((4-(1H-Benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide

  • Key Differences : Replaces the 2-methyl-4-nitrophenyl group with a benzimidazole-substituted phenyl ring.
  • Impact : The benzimidazole moiety enhances π-π stacking and hydrogen bonding, leading to superior elastase inhibition (IC₅₀ = 12.3 µM) and DNA binding activity compared to nitro/methyl-substituted analogs .
  • Spectroscopy : FT-IR shows distinct C=S (1256–1261 cm⁻¹) and C=O (1671 cm⁻¹) stretches, differing slightly from nitro-containing derivatives due to electronic effects .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

  • Key Differences : Contains bromo and methoxy groups instead of methyl and nitro.
  • Impact : Methoxy groups increase electron density, reducing reactivity in electrophilic substitutions. The bromo substituent enhances halogen bonding in crystal packing, as evidenced by shorter Br···O contacts (3.10 Å vs. typical 3.30 Å in nitro analogs) .

N-((3/4-Chlorophenyl)Carbamothioyl)Benzamide (T1/T2)

  • Key Differences : Chloro substituents at meta (T1) or para (T2) positions.
  • Impact: Para-substituted T2 exhibits higher corrosion inhibition efficiency (73% vs. T1’s 55% in 1M H₂SO₄) due to better charge delocalization.

Physicochemical and Coordination Properties

  • Metal Coordination : Unlike Cu(II)/Ni(II) complexes of 4-chloro-N-(diethylcarbamothioyl)benzamide , the target compound’s nitro group may reduce thiourea’s basicity, weakening metal-ligand bonds. This could limit its utility in catalysis compared to electron-rich analogs.
  • Crystallography : Analogous nitro-containing compounds (e.g., 4-nitro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide ) exhibit planar thiourea moieties with intermolecular N–H···O hydrogen bonds (2.85–3.10 Å), suggesting similar packing behavior for the target compound .

Biological Activity

N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a benzamide core and a carbamothioyl group, which contributes to its distinct chemical properties. The presence of the nitro group at the 4-position enhances its reactivity and biological interactions. The molecular formula for this compound is C10_{10}H10_{10}N2_{2}O2_{2}S, with a molecular weight of approximately 226.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by binding to enzymes or receptors, altering their activity, and subsequently influencing various cellular pathways. Notably, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in the development of new antibacterial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. The cytotoxic effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms.

Research Findings

A summary of key studies related to the biological activity of this compound is presented in the table below:

Study ReferenceFocus AreaKey Findings
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in MCF-7, HCT-116, and HeLa cells
Mechanism of ActionNitro group reduction leads to reactive intermediates
Structure ActivityStructural modifications enhance biological activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bactericidal activity, warranting further investigation into its potential as an antibacterial drug.
  • Cancer Cell Line Studies : In another study focused on cancer therapy, this compound was tested on several cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This suggests that the compound may serve as a lead candidate for developing novel anticancer therapies.

Q & A

What are the key steps in synthesizing N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide, and how can reaction conditions be optimized for reproducibility?

Category: Basic
Answer:
Synthesis typically involves:

Thiourea Formation: Reacting 2-methyl-4-nitroaniline with benzoyl isothiocyanate in anhydrous acetone under reflux (60–70°C) for 4–6 hours .

Purification: Recrystallization using ethanol or DCM/hexane mixtures to achieve >95% purity.
Optimization Tips:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization.
  • Temperature Control: Lower temperatures (40–50°C) reduce side reactions like hydrolysis of the thiocarbonyl group .
  • Scalability: Continuous flow reactors improve yield consistency in large-scale syntheses .

How can X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in this compound?

Category: Advanced
Answer:

  • X-ray Diffraction: Single-crystal data collected at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL (e.g., R-factor < 0.05) confirms bond lengths (C=S: ~1.68 Å) and dihedral angles between aromatic rings .
  • Hirshfeld Analysis: Quantifies intermolecular interactions (e.g., H···S: 7–12% contribution; H···O: 5–8%) using CrystalExplorer. Dominant contacts (e.g., C16–H16B···O2) stabilize crystal packing .
    Contradiction Resolution: Discrepancies in reported torsion angles may arise from temperature-dependent polymorphism, resolved via temperature-variable XRD .

What computational methods validate the experimental geometry and electronic properties of this compound?

Category: Advanced
Answer:

  • DFT Studies: B3LYP/6-311G(d,p) optimizations match experimental bond lengths (±0.02 Å). HOMO-LUMO gaps (~4.2 eV) predict reactivity, while Fukui functions identify nucleophilic/electrophilic sites (e.g., S1, O2) .
  • NBO Analysis: Delocalization energies (e.g., LP(S)→σ*(C-N): ~30 kcal/mol) explain intramolecular stabilization via hyperconjugation .
    Validation: Overlay of DFT-optimized and XRD structures using Mercury software (RMSD < 0.1 Å) .

How does this compound interact with biological targets like viral proteases, and what methodological approaches confirm its inhibitory potential?

Category: Basic
Answer:

  • Molecular Docking: AutoDock Vina simulations against SARS-CoV-2 Mpro (PDB: 6LU7) show binding affinity (−7.2 kcal/mol). Key interactions:
    • Hydrogen bonds with Lys137 (N–H···O, 2.1 Å)
    • π-π stacking with His41 .
  • In Vitro Assays: IC50 values (e.g., 12.3 µM) determined via fluorescence-based protease inhibition assays (λex = 340 nm, λem = 460 nm) .

Why do substituent positions (e.g., methyl vs. nitro groups) significantly alter bioactivity in thiourea derivatives?

Category: Advanced
Answer:

  • Electronic Effects: Nitro groups (−I effect) increase electrophilicity of the thiocarbonyl group, enhancing enzyme-binding affinity. Methyl groups (+I effect) improve lipophilicity (logP +0.5) but reduce polar interactions .
  • Steric Hindrance: Ortho-substituents (e.g., 2-methyl) distort planarity, reducing DNA intercalation efficiency (ΔΔG = +1.8 kcal/mol) .
    Case Study: N-[(4-nitrophenyl)carbamothioyl]benzamide shows 3× higher elastase inhibition than methyl-substituted analogs due to stronger H-bonding with Ser195 .

How can contradictory data on antimicrobial activity be reconciled across studies?

Category: Advanced
Answer:
Factors Causing Discrepancies:

Crystal Polymorphism: Different packing modes (e.g., P1 vs. P21/c) alter solubility and bioavailability .

Assay Conditions: Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) and MIC measurement protocols (e.g., broth microdilution vs. agar diffusion) .
Resolution Strategy:

  • Standardize testing using CLSI guidelines.
  • Compare Hirshfeld surfaces to identify polymorph-dependent interaction patterns .

What advanced spectroscopic techniques characterize the dynamic behavior of this compound in solution?

Category: Advanced
Answer:

  • VT-NMR: Variable-temperature 1H NMR (25–80°C) reveals rotational barriers around the C–N bond (ΔG‡ ~12 kcal/mol) via coalescence temperature analysis .
  • 2D NOESY: Identifies intramolecular H-bonding (N2–H2···O1) through cross-peaks between aromatic protons and thiourea NH .

How do intermolecular interactions influence the compound’s supramolecular assembly in the solid state?

Category: Advanced
Answer:

  • Energy Framework Analysis (CrystalExplorer): Dispersion forces (60–70%) dominate stabilization, while H-bonding (20–30%) directs layer formation. Example: C–H···π interactions (3.5 Å) between benzamide and nitrophenyl groups .
  • Topological Analysis (AIM): Laplacian (∇²ρ) > 0 at bond critical points confirms closed-shell interactions (e.g., S···H, O···H) .

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